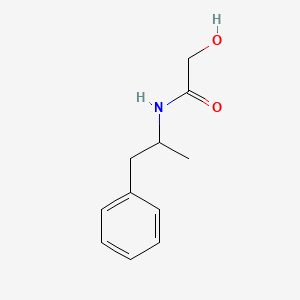

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals . This compound is characterized by its hydroxyl and acetamide functional groups, which contribute to its reactivity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide typically involves the hydration of 1-phenylprop-2-yn-1-yl acetate or N-(1-phenylprop-2-yn-1-yl)acetamide, followed by asymmetric biotransamination or bioreduction of the corresponding keto ester or keto amide intermediates . This process is catalyzed by gold(I) and enzyme catalysis, which ensures regio- and stereoselectivity in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products

Oxidation: Formation of 2-oxo-N-(1-phenylpropan-2-yl)acetamide.

Reduction: Formation of 2-amino-N-(1-phenylpropan-2-yl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

Biology

Research indicates that 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide may interact with various enzymes and receptors, suggesting potential biological activities worth exploring.

Medicine

Investigations into its therapeutic properties have shown promise, particularly in anti-inflammatory and antioxidant activities. The mechanisms involve modulation of cytokine production and scavenging of reactive oxygen species (ROS).

Industry

It is utilized in producing agrochemicals and other industrial chemicals, reflecting its versatility beyond laboratory research.

Anti-inflammatory Effects

Studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, research on N-(2-hydroxy phenyl)acetamide showed reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis .

Antioxidant Activity

The compound's structural features suggest it may possess antioxidant capabilities by effectively scavenging free radicals, thereby mitigating oxidative stress-related damage.

Case Studies

- Adjuvant-Induced Arthritis Model

-

Tyrosinase Inhibition

- Research on phenolic compounds indicated varying degrees of inhibition against mushroom tyrosinase, suggesting that modifications similar to those present in this compound could enhance its biological activity against melanin production.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide can be compared with other similar compounds such as:

N-(1-phenylpropan-2-yl)acetamide: Lacks the hydroxyl group, which affects its reactivity and biological activity.

2-Hydroxy-N-(1-phenylethyl)acetamide: Similar structure but with a different alkyl chain length, influencing its physical and chemical properties.

2-Hydroxy-N-(1-phenylpropan-2-yl)benzamide:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Biological Activity

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2. Its structure includes a hydroxyl group and an acetamide functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 195.25 g/mol |

| CAS Number | [Insert CAS Number] |

| Solubility | Soluble in water |

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown their ability to reduce pro-inflammatory cytokines such as IL-1β and TNF-α in models of arthritis, suggesting a potential mechanism for reducing inflammation through modulation of immune responses .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related damage. Compounds with structural similarities have demonstrated the ability to scavenge free radicals effectively, indicating that this compound may also possess antioxidant capabilities .

Case Studies

- Adjuvant-Induced Arthritis Model : A study involving N-(2-hydroxy phenyl) acetamide (a structurally related compound) showed significant reductions in paw edema and body weight loss in treated rats compared to control groups. The treatment led to decreased serum levels of inflammatory markers, indicating a robust anti-inflammatory effect .

- Tyrosinase Inhibition : Research on phenolic compounds has shown varying degrees of inhibition against mushroom tyrosinase, an enzyme involved in melanin production. Compounds with a hydroxyl group at specific positions on the phenyl ring exhibited stronger inhibitory effects, suggesting that similar modifications in this compound could enhance its biological activity against tyrosinase .

The biological activity of this compound may involve several mechanisms:

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, the compound could alleviate symptoms associated with inflammatory diseases.

- Radical Scavenging : The presence of hydroxyl groups may enhance the compound's ability to neutralize reactive oxygen species (ROS), contributing to its antioxidant properties.

Potential Molecular Targets

Research suggests that this compound could interact with various molecular targets involved in inflammation and oxidative stress pathways. Further studies are needed to elucidate these interactions comprehensively.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Tyrosinase Inhibition |

|---|---|---|---|

| This compound | Moderate | Moderate | Potential |

| N-(2-hydroxy phenyl) acetamide | High | High | Moderate |

| Other Phenolic Compounds | Variable | High | Variable |

Properties

IUPAC Name |

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(14)8-13)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRETZWLNIJZKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.